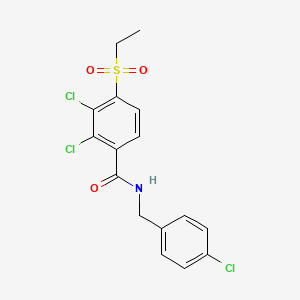

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide

Description

2,3-Dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring, an ethylsulfonyl group at the 4-position, and a 4-chlorobenzylamide substituent. The compound’s design leverages electron-withdrawing groups (chlorine, sulfonyl) to enhance reactivity and target binding, while the 4-chlorobenzyl moiety may influence lipophilicity and membrane penetration .

Properties

IUPAC Name |

2,3-dichloro-N-[(4-chlorophenyl)methyl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3NO3S/c1-2-24(22,23)13-8-7-12(14(18)15(13)19)16(21)20-9-10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWKATIFUZFPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amine groups.

Chlorination: The amine groups are chlorinated to introduce chlorine atoms at the desired positions.

Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction.

Amidation: The final step involves the formation of the carboxamide by reacting the intermediate with 4-chlorobenzylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The chlorine atoms and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the antimicrobial properties of compounds related to 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide. For instance, derivatives of chlorinated cinnamic acids have shown significant antibacterial activity against gram-positive bacteria and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Efficacy

- Activity Against Bacteria : Compounds similar to this compound have demonstrated efficacy comparable to clinically used antibiotics such as ampicillin and rifampicin. Specific derivatives exhibited submicromolar activity against MRSA and Enterococcus faecalis .

- Cytotoxicity Studies : The cytotoxic profiles of these compounds were evaluated on cancer cell lines and primary mammalian cells. Notably, some derivatives showed low cytotoxicity while maintaining antibacterial effectiveness, making them suitable candidates for further development .

Common Synthesis Pathways

- Condensation Reactions : Utilizing phosphorus trichloride in dry solvents under microwave conditions has been reported to yield high-purity products.

- Optimization of Reaction Conditions : Adjustments in temperature and solvent choice can significantly influence the reaction efficiency and product yield .

Potential Therapeutic Applications

The compound's structure suggests potential applications in treating neurodegenerative diseases and as an antimicrobial agent.

Neuroprotective Effects

Research indicates that structurally similar compounds may prevent neuronal loss in models of neurodegenerative diseases like Parkinson's disease. This opens avenues for exploring this compound in neurotherapeutic contexts .

Agricultural Applications

Due to its herbicidal properties, derivatives of this compound could be developed as effective agents for weed control. The ability to selectively target broadleaf weeds while minimizing harm to crops is a significant advantage in agricultural settings .

Case Studies

Several studies have documented the effectiveness of related compounds in clinical and laboratory settings:

- Antibacterial Activity Study : A series of synthesized chlorinated anilides were tested against various bacterial strains. The results indicated a strong correlation between halogen substitution and increased antibacterial activity .

- Neuroprotective Study : Investigations into the effects of similar compounds on dopaminergic neurons demonstrated significant protective effects against neurodegeneration in animal models .

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents at the benzylamide position (R) and sulfonyl group (Table 1). Notable examples include:

Key Observations :

- 4-Chlorobenzyl vs. 3-Chlorophenyl : The 4-chlorobenzyl group (target compound) likely enhances herbicidal activity compared to the 3-chlorophenyl analog due to improved steric alignment with target receptors .

- Electron-Donating vs. Electron-Withdrawing Groups : Substitution with electron-donating groups (e.g., methoxy, trimethoxy) reduces activity, suggesting that electron-withdrawing substituents (Cl, sulfonyl) are critical for target engagement .

Enzymatic Interactions and Selectivity

The 4-chlorobenzyl moiety in such inhibitors facilitates hydrophobic binding to CYP2B6 active sites . However, the target compound’s benzamide scaffold may confer distinct selectivity compared to pyridine-based analogs .

Biological Activity

2,3-Dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H18Cl3N2O2S

- CAS Number : 127640-90-8

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Inhibition of Apoptotic Proteins : The compound has been shown to inhibit anti-apoptotic proteins such as Bcl-xL, which are crucial in cancer cell survival. By disrupting these pathways, the compound may induce apoptosis in malignant cells .

- Receptor Antagonism : It acts as an antagonist for specific prostaglandin receptors, which can modulate inflammatory responses and potentially alleviate conditions linked to excessive inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the downregulation of survival signaling pathways .

- Case Study 2 : A recent animal model study indicated that administration of this compound led to a notable reduction in tumor size and improved survival rates compared to control groups. The study attributed these effects to enhanced apoptotic signaling and reduced tumor angiogenesis .

Anti-inflammatory Effects

The compound's ability to antagonize prostaglandin receptors suggests potential use in managing inflammatory diseases:

- Research Finding : In experiments involving models of chronic inflammation, the compound reduced markers of inflammation significantly compared to untreated controls. This effect was linked to decreased levels of pro-inflammatory cytokines .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves sequential functionalization of the benzene core. Key steps include:

- Sulfonylation : Introducing the ethylsulfonyl group via sulfonic acid chlorides under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .

- Chlorination : Electrophilic aromatic substitution with Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) for regioselective 2,3-dichloro substitution .

- Benzylation : Coupling the 4-chlorobenzyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF) .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature/pH to minimize side products (e.g., over-chlorination) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., splitting patterns for chlorobenzyl protons) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram+/Gram– bacteria .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinase enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS, 100-ns trajectories) .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on inhibitory potency .

Q. How can solvation effects and solvent polarity influence the compound’s reactivity in synthetic or biological environments?

- Methodological Answer :

- Solvent Screening : Compare reaction yields in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) for sulfonamide formation .

- Free Energy Calculations : Use COSMO-RS to predict solubility and partition coefficients (logP) .

- Biological Solvation : Evaluate membrane permeability via PAMPA assays under varying pH .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Multi-parametric Analysis : Use ANOVA to isolate variables (e.g., cell line heterogeneity, assay incubation time) .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicology?

- Methodological Answer :

- Degradation Kinetics : Monitor hydrolysis/photolysis rates under simulated environmental conditions (e.g., UV light, pH 5–9) .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD Test No. 236) to determine LC₅₀ values .

- Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.